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Compound of Interest

Compound Name: Tie2 kinase inhibitor 3

Cat. No.: B15623828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tie2 kinase inhibitor 3, also identified as compound 63 in specified literature, is a potent and

selective small molecule inhibitor of the Tie2 tyrosine kinase. Tie2, also known as TEK, is a

receptor tyrosine kinase expressed predominantly on endothelial cells. It plays a crucial role in

angiogenesis, vessel maturation, and maintenance of vascular stability. Dysregulation of the

Tie2 signaling pathway is implicated in various pathological conditions, including cancer and

inflammatory diseases. This document provides detailed information on the solubility and

preparation of Tie2 kinase inhibitor 3, intended to support its application in preclinical

research and drug development.

Physicochemical and Biological Properties
Tie2 kinase inhibitor 3 is a potent inhibitor with good oral activity. It functions by competing

with ATP at the kinase binding site, thereby inhibiting Tie2 phosphorylation and downstream

signaling. This action disrupts vascular stability and maturation, which can impact tumor

angiogenesis.

Table 1: Physicochemical and Pharmacological Properties of Tie2 Kinase Inhibitor 3
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Property Value Reference

CAS Number 870225-11-9 [1]

Molecular Formula C₂₉H₃₀F₄N₈O₂ [1]

Molecular Weight 598.59 g/mol [1]

IC₅₀ (Tie2) 30 nM [1]

Appearance Solid N/A

Solubility
Currently, specific quantitative solubility data for Tie2 kinase inhibitor 3 in various solvents is

not publicly available. Commercial suppliers recommend storing the compound at room

temperature and referring to the Certificate of Analysis for any specific storage and handling

instructions.[1] For experimental purposes, it is recommended to determine the solubility in

common laboratory solvents.

Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of a compound like Tie2
kinase inhibitor 3.

Materials:

Tie2 kinase inhibitor 3

Selection of solvents (e.g., DMSO, DMF, Ethanol, Methanol, PBS at various pH)

Vortex mixer

Centrifuge

Spectrophotometer or HPLC

Calibrated analytical balance

Volumetric flasks and pipettes
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Procedure:

Stock Solution Preparation: Prepare a high-concentration stock solution of Tie2 kinase
inhibitor 3 in a solvent in which it is freely soluble (e.g., 10 mg/mL in DMSO).

Serial Dilutions: Create a series of dilutions from the stock solution to generate a standard

curve for quantification.

Equilibrium Solubility Measurement:

Add an excess amount of the solid compound to a known volume of the test solvent in a

vial.

Vortex the mixture vigorously for 1-2 minutes.

Incubate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24

hours) to reach equilibrium, with continuous agitation.

Centrifuge the suspension to pellet the undissolved solid.

Carefully collect the supernatant.

Quantification:

Dilute the supernatant with an appropriate solvent to fall within the range of the standard

curve.

Measure the concentration of the dissolved compound using a validated analytical method

(e.g., UV-Vis spectrophotometry or HPLC).

Calculation: Determine the solubility in mg/mL or mmol/L based on the measured

concentration and dilution factor.

Preparation and Synthesis
The synthesis of Tie2 kinase inhibitor 3 (compound 63) is described in the scientific literature.

The following protocol is a summary of the likely synthetic route based on related compounds

and general synthetic chemistry principles, as the detailed experimental procedure from the
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primary literature is not fully accessible. Researchers should refer to the primary publication for

the exact, detailed methodology: Hodous B L, et al. Evolution of a highly selective and potent

2-(pyridin-2-yl)-1, 3, 5-triazine Tie-2 kinase inhibitor. Journal of medicinal chemistry, 2007,

50(4): 611-626.

The synthesis likely involves a multi-step process culminating in the coupling of key

intermediates. The core of the molecule is a 2-(pyridin-2-yl)-1,3,5-triazine scaffold.

General Synthetic Scheme (Hypothesized)
The synthesis would likely proceed through the formation of a substituted triazine intermediate,

followed by coupling reactions to attach the side chains. Given the structure, a Suzuki or similar

cross-coupling reaction is a probable key step.

Key Synthetic Steps may include:

Synthesis of the Triazine Core: Reaction of a substituted pyridine with a precursor to form

the 2-(pyridin-2-yl)-1,3,5-triazine core.

Functionalization of Intermediates: Modification of the side chains that will be attached to the

triazine core.

Coupling Reaction: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-

Hartwig) to connect the functionalized side chains to the triazine core.

Final Deprotection/Modification: Removal of any protecting groups and final chemical

modifications to yield the target compound.

Table 2: Key Reagents and Their Potential Roles in Synthesis
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Reagent Type Example Potential Role

Palladium Catalyst Pd(PPh₃)₄
Catalyst for cross-coupling

reactions.

Base K₂CO₃, Cs₂CO₃
Base for coupling and

substitution reactions.

Boronic Acid/Ester Substituted arylboronic acid
Coupling partner in Suzuki

reactions.

Halogenated Heterocycle Dichloro- or trichlorotriazine
Starting material for the

triazine core.

Amine Substituted anilines
Nucleophile for substitution on

the triazine ring.

Signaling Pathway and Experimental Workflow
Tie2 Signaling Pathway
The Tie2 signaling pathway is critical for vascular homeostasis. The binding of angiopoietin-1

(Ang1) to the Tie2 receptor on endothelial cells leads to receptor phosphorylation and

activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways,

promoting cell survival and vessel stability. Angiopoietin-2 (Ang2) can act as a context-

dependent agonist or antagonist. Tie2 kinase inhibitors block the phosphorylation of Tie2,

thereby inhibiting these downstream effects.
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Caption: The Tie2 signaling pathway and the inhibitory action of Tie2 Kinase Inhibitor 3.

Experimental Workflow: Synthesis and Analysis
The general workflow for preparing and analyzing a kinase inhibitor like Tie2 kinase inhibitor
3 involves synthesis, purification, characterization, and validation of its biological activity.
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Caption: General experimental workflow for the synthesis and analysis of Tie2 Kinase
Inhibitor 3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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